![molecular formula C12H15BrN2O2 B2628336 tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate CAS No. 1375302-76-3](/img/structure/B2628336.png)
tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
“tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate” is a chemical compound with the molecular formula C12H15BrN2O2 . It is also known by its CAS number 1375302-76-3 . The compound is an off-white solid and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 299.164 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 367.2±42.0 °C at 760 mmHg . The compound is an off-white solid .Scientific Research Applications
Synthesis and Structural Analysis
The tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate compound has been involved in the synthesis and characterization of various complex chemical structures. For example, it was used in the synthesis of Schiff base compounds from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These compounds were characterized through spectroscopic methods and X-ray crystallographic analysis. Interestingly, compound 2a, one of the Schiff base compounds, was found to crystallize in the monoclinic space group and displayed intramolecular hydrogen bonding, contributing to the molecular stability. This highlights the compound's potential in the formation of complex structures with specific crystalline properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Chemical Transformations and Reactions
The compound has also been instrumental in studying chemical reactions and transformations. For instance, it was involved in cascade reactions leading to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates. This reaction showcased the compound's reactivity and ability to participate in complex chemical processes, providing valuable insights into reaction mechanisms and the synthesis of novel chemical entities (Ivanov, 2020).
Role in Asymmetric Synthesis and Intermediate Formation
Moreover, tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate played a crucial role in the asymmetric synthesis of protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. The synthesis process involved several steps, including the addition of vinylmagnesium bromide and subsequent reduction, showcasing the compound's versatility in the formation of complex organic structures (Pei-qiang, 2011).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 2-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-5-10(13)14-9(8)7-15/h4-5H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHMWUZWVPZOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate |
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